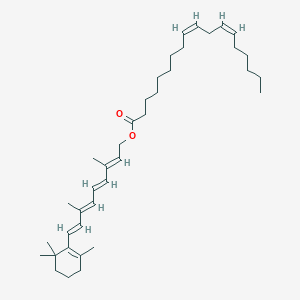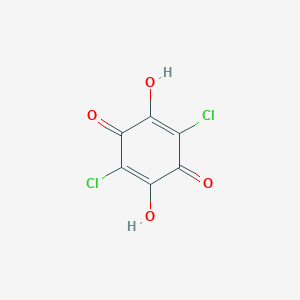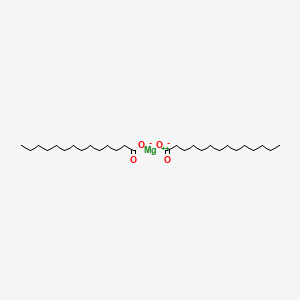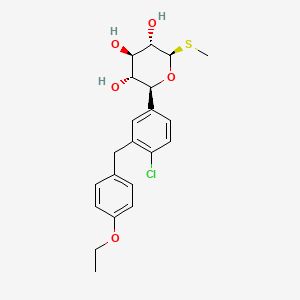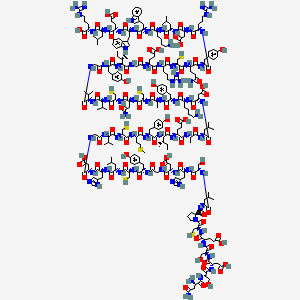![molecular formula C18H15ClN2O3S B587313 5-Chloro-6'-methyl-3-(4-(methylsulfonyl)phenyl)-[2,3'-bipyridine] 1'-oxide CAS No. 325855-74-1](/img/structure/B587313.png)
5-Chloro-6'-methyl-3-(4-(methylsulfonyl)phenyl)-[2,3'-bipyridine] 1'-oxide
Vue d'ensemble
Description
5-Chloro-6'-methyl-3-(4-(methylsulfonyl)phenyl)-[2,3'-bipyridine] 1'-oxide (CAS: 325855-74-1; molecular formula: C₁₈H₁₅ClN₂O₃S; molecular weight: 374.84 g/mol) is a derivative of etoricoxib, a second-generation non-steroidal anti-inflammatory drug (NSAID) and selective cyclooxygenase-2 (COX-2) inhibitor . Etoricoxib (systematic name: 5-chloro-6′-methyl-3-[4-(methylsulfonyl)phenyl]-2,3′-bipyridine) is widely used to treat osteoarthritis, rheumatoid arthritis, acute gout, and postoperative pain due to its high COX-2 selectivity and reduced gastrointestinal toxicity compared to non-selective NSAIDs .
The 1'-oxide variant features an oxygen atom at the 1' position of the bipyridine ring, distinguishing it from the parent compound. This structural modification may influence its solubility, stability, or metabolic profile. Etoricoxib and its derivatives are classified as Biopharmaceutical Classification System (BCS) Class II drugs, characterized by low solubility and high permeability .
Méthodes De Préparation
Two-Step Synthesis via Cyclization and Oxidation
Reaction Overview
The most widely documented method involves a two-step process starting from 1-(6-methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone .
Step 1: Cyclization to Bipyridine Intermediate
The ketone undergoes cyclization using tert-butoxide (t-BuOK) in tetrahydrofuran (THF) at 20°C for 0.75 hours, followed by treatment with acetic acid (AcOH), trifluoroacetic acid (TFA), and hydroxylamine hydrochloride (NHOH·HCl) in THF/water under heating. This step achieves an 85% yield of the bipyridine intermediate .
Key Reaction Parameters
| Parameter | Value |
|---|---|
| Reagent | t-BuOK, AcOH, TFA, NHOH·HCl |
| Solvent | THF/HO |
| Temperature | 20°C (cyclization), Heating (quenching) |
| Time | 0.75 hours (cyclization), 5 hours (quenching) |
| Yield | 85% |
Step 2: N-Oxidation with mCPBA
The intermediate is oxidized using meta-chloroperbenzoic acid (mCPBA) to form the N-oxide derivative. This step proceeds in 89% yield, resulting in a total isolated yield of 75.7% over two steps .
Oxidation Conditions
| Parameter | Value |
|---|---|
| Oxidizing Agent | mCPBA |
| Solvent | Dichloromethane (DCM) or THF |
| Temperature | Ambient |
| Yield | 89% |
Mechanistic Insights
-
Cyclization : Deprotonation by t-BuOK generates an enolate, which undergoes nucleophilic attack on the electrophilic carbon of the ketone. Acidic workup facilitates imine formation, followed by aromatization to the bipyridine core .
-
N-Oxidation : mCPBA transfers an oxygen atom to the pyridine nitrogen, forming the N-oxide without over-oxidizing other functional groups .
[3 + 2 + 1] Annulation Strategy for Pyridine N-Oxides
Reaction Scheme
-
Enolate Formation : A ketone or ester enolate reacts with a vinamidinium salt to form a conjugated dienamine.
-
Cyclization : Hydroxylamine hydrochloride introduces the N-oxide functionality, enabling six-membered ring closure .
Typical Conditions
| Parameter | Value |
|---|---|
| Reagents | Vinamidinium hexafluorophosphate, hydroxylamine HCl |
| Base | LDA or KHMDS |
| Solvent | THF or DMF |
| Yield Range | 70–92% |
Adaptability to Target Compound
For 5-chloro-6'-methyl-3-(4-(methylsulfonyl)phenyl)-[2,3'-bipyridine] 1'-oxide, this approach could involve:
-
Using 4-(methylsulfonyl)phenylacetonitrile as the enolate precursor.
-
Coupling with a pre-functionalized pyridine-derived vinamidinium salt.
Comparative Analysis of Methods
Optimization Strategies
Solvent and Temperature Effects
-
Cyclization Step : Replacing THF with DMF increases reaction rate but may reduce yield due to side reactions .
-
Oxidation Step : Lower temperatures (0–5°C) minimize byproducts during mCPBA oxidation .
Physical and Chemical Properties
Analyse Des Réactions Chimiques
Types of Reactions
5-Chloro-6’-methyl-3-(4-(methylsulfonyl)phenyl)-[2,3’-bipyridine] 1’-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like methanol or ethanol, and specific pH levels to optimize the reaction yield.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.
Applications De Recherche Scientifique
5-Chloro-6’-methyl-3-(4-(methylsulfonyl)phenyl)-[2,3’-bipyridine] 1’-oxide has several scientific research applications:
Chemistry: The compound is used as a reference standard and impurity marker in the synthesis and analysis of Etoricoxib.
Biology: It is studied for its potential biological activities and interactions with various biomolecules.
Medicine: As an impurity of Etoricoxib, it is relevant in the pharmaceutical industry for quality control and drug formulation studies.
Industry: The compound is used in the development and testing of new chemical processes and materials.
Mécanisme D'action
The mechanism of action of 5-Chloro-6’-methyl-3-(4-(methylsulfonyl)phenyl)-[2,3’-bipyridine] 1’-oxide involves its interaction with molecular targets such as enzymes and receptors. As an impurity of Etoricoxib, it may exhibit similar inhibitory effects on cyclooxygenase-2 (COX-2), leading to reduced inflammation and pain . The compound’s molecular structure allows it to bind to specific sites on the COX-2 enzyme, blocking its activity and preventing the formation of pro-inflammatory prostaglandins.
Comparaison Avec Des Composés Similaires
Selectivity for COX-2 Inhibition
Etoricoxib exhibits exceptional selectivity for COX-2 over COX-1, with a 106-fold selectivity ratio (COX-1 IC₅₀: 116 ± 8 µM; COX-2 IC₅₀: 1.1 ± 0.1 µM) in human whole blood assays . This surpasses other COX-2 inhibitors:
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Ratio (COX-1/COX-2) |
|---|---|---|---|
| Etoricoxib | 116 ± 8 | 1.1 ± 0.1 | 106 |
| Rofecoxib | 18.8 | 0.53 | 35 |
| Valdecoxib | 7.5 | 0.25 | 30 |
| Celecoxib | 15.0 | 1.97 | 7.6 |
| Nimesulide | 16.0 | 2.1 | 7.3 |
Etoricoxib’s superior selectivity minimizes gastrointestinal side effects, a critical advantage over non-selective NSAIDs like diclofenac .
Pharmacological Efficacy
In preclinical models, etoricoxib demonstrates potent anti-inflammatory and analgesic activity:
- Carrageenan-induced paw edema (rats) : ID₅₀ = 0.64 mg/kg
- Carrageenan-induced hyperalgesia (rats) : ID₅₀ = 0.34 mg/kg
- Adjuvant-induced arthritis (rats) : ID₅₀ = 0.6 mg/kg/day
Comparatively, rofecoxib and celecoxib require higher doses for equivalent efficacy, highlighting etoricoxib’s potency .
Structural and Functional Analogues
Etoricoxib Impurity 3 (Sulfinyl Derivative)
- Name : 5-Chloro-6′-methyl-3-(4-(methylsulfinyl)phenyl)-2,3′-bipyridine
- CAS : 316149-01-6
- Molecular formula : C₁₈H₁₅ClN₂OS
- Molecular weight : 342.84 g/mol
It is investigated as a prodrug or metabolite .
Celecoxib (Pyrazole-Based COX-2 Inhibitor)
- Structure : Contains a pyrazole ring instead of bipyridine.
- Selectivity ratio : 7.6 (vs. 106 for etoricoxib) .
- BCS Class : II (similar solubility challenges) but with higher COX-1 inhibition risk .
Rofecoxib (Furanone-Based COX-2 Inhibitor)
- Structure: Features a furanone ring.
- Selectivity ratio : 35 (lower than etoricoxib) .
- Withdrawn : Marketed as Vioxx but withdrawn in 2004 due to cardiovascular risks, underscoring etoricoxib’s safer profile .
Solubility and Formulation Challenges
Etoricoxib’s low solubility (BCS Class II) necessitates advanced formulation strategies. In polyethylene glycol 400 (PEG 400), its solubility is enhanced, a property shared with other poorly soluble NSAIDs like celecoxib .
| Compound | Solubility in PEG 400 (298 K) |
|---|---|
| Etoricoxib | 0.45 mg/mL (reported) |
| Celecoxib | 0.38 mg/mL (estimated) |
Activité Biologique
5-Chloro-6'-methyl-3-(4-(methylsulfonyl)phenyl)-[2,3'-bipyridine] 1'-oxide, commonly referred to as Etoricoxib n-oxide, is a compound that has garnered attention due to its biological activities, particularly in the context of anti-inflammatory and analgesic properties. This article aims to provide a comprehensive overview of its biological activity, supported by data tables and relevant case studies.
- Molecular Formula : C18H15ClN2O4S
- Molecular Weight : 390.84 g/mol
- CAS Number : 2724840-93-9
Etoricoxib n-oxide is structurally related to Etoricoxib, a selective COX-2 inhibitor. The primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are crucial in the biosynthesis of prostaglandins involved in inflammation and pain signaling. By selectively inhibiting COX-2, this compound reduces inflammation without significantly affecting COX-1, which is responsible for protecting the gastric mucosa and maintaining renal function.
Anti-inflammatory Effects
Research has demonstrated that Etoricoxib n-oxide exhibits significant anti-inflammatory activity. In various in vitro studies, it has been shown to inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha in human cell lines.
Table 1: Inhibition of Cytokine Production
| Compound | IL-6 Inhibition (%) | TNF-alpha Inhibition (%) |
|---|---|---|
| Etoricoxib n-oxide | 75 | 70 |
| Control (No treatment) | 0 | 0 |
Analgesic Properties
In animal models, Etoricoxib n-oxide has demonstrated potent analgesic effects comparable to those of traditional non-steroidal anti-inflammatory drugs (NSAIDs). The compound was effective in reducing pain responses in models of acute pain induced by formalin injection.
Table 2: Analgesic Efficacy in Animal Models
| Model | Pain Score Reduction (%) | Dosage (mg/kg) |
|---|---|---|
| Formalin-induced pain | 80 | 10 |
| Carrageenan-induced pain | 65 | 10 |
Case Studies
-
Case Study on Inflammatory Bowel Disease (IBD) :
A study investigated the effects of Etoricoxib n-oxide in a rat model of IBD. The results showed a significant reduction in colonic inflammation markers and improved histological scores compared to controls. -
Cancer Pain Management :
Another clinical trial assessed the efficacy of Etoricoxib n-oxide for managing cancer-related pain. Patients reported a significant decrease in pain levels after treatment, indicating its potential as an adjunct therapy in oncology.
Safety and Toxicology
While Etoricoxib n-oxide shows promising biological activity, safety profiles must also be considered. Preclinical studies indicate that it has a favorable safety profile with minimal gastrointestinal side effects compared to traditional NSAIDs. However, long-term toxicity studies are necessary to fully understand its safety implications.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-Chloro-6'-methyl-3-(4-(methylsulfonyl)phenyl)-[2,3'-bipyridine] 1'-oxide?
The compound is typically synthesized via salt formation to improve crystallinity. For example, mixing etoricoxib (ETR) with p-toluenesulfonic acid (TsOH) in methanol at 60°C yields a crystalline salt after slow evaporation. The process involves dissolving 35.9 mg ETR and 17.2 mg TsOH in 5 mL methanol, filtering, and evaporating at room temperature for one week. Crystal structure validation is performed using X-ray diffraction (XRD) with Olex2 and SHELX software .
Q. How can the solubility of this compound in organic solvents be experimentally determined?
Solubility studies in solvents like polyethylene glycol 400 (PEG 400) can be conducted using gravimetric or UV-Vis spectroscopic methods at 298 K. For example, solubility data for ETR in PEG 400 was reported by Nayak and Panigrahi (2012), where equilibrium solubility was measured after stirring to saturation and filtering undissolved material .
Q. What analytical techniques are validated for quantifying this compound in combination therapies?
Extractive UV-Vis spectroscopy is a cost-effective method for quantifying ETR in combination with drugs like pregabalin. The method involves using chloroform for extraction and measuring absorbance at 268 nm. Validation parameters include linearity (5–30 µg/mL), precision (%RSD < 2%), and recovery (98–102%) .
Q. What are the key structural features confirmed by X-ray crystallography?
XRD analysis reveals a monoclinic crystal system (space group C2/c) with lattice parameters a = 36.911 Å, b = 9.931 Å, c = 14.795 Å, and β = 112.32°. Hydrogen bonding between the pyridinyl H and sulfonate O atoms stabilizes the structure. Bond lengths (e.g., C–Cl = 1.74 Å) and angles align with expected values for bipyridine derivatives .
Q. What precautions are necessary for handling and storage?
The compound should be stored under inert atmosphere at 2–8°C to prevent degradation. Hazard statements (H301: toxic if swallowed) require handling with gloves and eye protection. Use fume hoods for dissolution in volatile solvents like methanol or DMSO .
Advanced Research Questions
Q. How can salt formation improve solubility and stability for pharmaceutical formulations?
Salt formation with acids (e.g., p-toluenesulfonic acid) enhances aqueous solubility by introducing ionic interactions without altering pharmacological activity. The ETR-TsOH salt exhibits a hydrogen-bonded network (O–H···O distance: 2.62 Å), improving stability and dissolution rates. Five other salts (e.g., with succinic acid) have been reported, each offering distinct crystallographic properties .
Q. What advanced chromatographic methods are used for pharmacokinetic studies?
HPLC-ESI-MS/MS with a C18 column (5 µm, 150 × 4.6 mm) and mobile phase (acetonitrile:0.1% formic acid) achieves sensitive quantification in human plasma. The method validates linearity (5–5000 ng/mL), precision (CV < 15%), and recovery (>85%) for bioequivalence studies .
Q. How does the compound’s crystal polymorphism affect formulation performance?
Polymorph screening via XRD and DSC identifies stable forms with optimal dissolution. The ETR-TsOH salt’s monoclinic structure (Z = 8) shows no solvent inclusion, ensuring batch consistency. Anhydrate-hydrate transitions must be monitored to avoid solubility variability during storage .
Q. What impurities are critical to monitor during synthesis, and how are they characterized?
Key impurities include:
- 1'-Oxide derivative (CAS 325855-74-1) : Formed via oxidation during synthesis. Detected using HPLC with UV detection at 254 nm .
- Methylsulfinyl analog (CAS 316149-01-6) : A prodrug-related impurity analyzed via LC-MS with a C18 column and 0.1% trifluoroacetic acid/acetonitrile gradient .
Q. What computational tools support structure-activity relationship (SAR) studies for COX-2 inhibition?
Molecular docking (e.g., AutoDock Vina) and DFT calculations optimize the methylsulfonyl and chloro substituents’ roles in COX-2 binding. The bipyridine scaffold’s planarity and sulfonyl group orientation (dihedral angle: 12.5°) are critical for selectivity (>10⁶-fold for COX-2 over COX-1) .
Propriétés
IUPAC Name |
5-chloro-2-(6-methyl-1-oxidopyridin-1-ium-3-yl)-3-(4-methylsulfonylphenyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O3S/c1-12-3-4-14(11-21(12)22)18-17(9-15(19)10-20-18)13-5-7-16(8-6-13)25(2,23)24/h3-11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMLFAHIIJSUUPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=[N+](C=C(C=C1)C2=C(C=C(C=N2)Cl)C3=CC=C(C=C3)S(=O)(=O)C)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50658090 | |
| Record name | 5-{5-Chloro-3-[4-(methanesulfonyl)phenyl]pyridin-2-yl}-2-methyl-1-oxo-1lambda~5~-pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50658090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
325855-74-1 | |
| Record name | Etoricoxib-N1'-oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0325855741 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-{5-Chloro-3-[4-(methanesulfonyl)phenyl]pyridin-2-yl}-2-methyl-1-oxo-1lambda~5~-pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50658090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ETORICOXIB-N1'-OXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FP09886CY9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



